molecular formula C14H12N4O B2484740 3-(2-Benzimidazolyl)benzamidoxime CAS No. 1217885-87-4

3-(2-Benzimidazolyl)benzamidoxime

Cat. No.: B2484740
CAS No.: 1217885-87-4
M. Wt: 252.277
InChI Key: KUAYDSHHWYMOJM-UHFFFAOYSA-N
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Description

3-(2-Benzimidazolyl)benzamidoxime is an organic compound with the molecular formula C14H12N4O. It is a derivative of benzimidazole, a heterocyclic aromatic organic compound. Benzimidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Benzimidazolyl)benzamidoxime typically involves the reaction of ortho-phenylenediamine with benzaldehyde derivatives under oxidative conditions. One common method involves using sodium metabisulphite as an oxidizing agent in a mixture of solvents under mild conditions . The reaction yields the benzimidazole core, which is then further reacted with hydroxylamine to form the amidoxime group .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

3-(2-Benzimidazolyl)benzamidoxime undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(2-Benzimidazolyl)benzamidoxime has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(2-Benzimidazolyl)benzamidoxime involves its interaction with specific molecular targets. In medicinal applications, it can inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with DNA and proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-Benzimidazolyl)benzamidoxime is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its amidoxime group enhances its reactivity and potential for forming various derivatives, making it a versatile compound in research and industrial applications .

Properties

IUPAC Name

3-(1H-benzimidazol-2-yl)-N'-hydroxybenzenecarboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4O/c15-13(18-19)9-4-3-5-10(8-9)14-16-11-6-1-2-7-12(11)17-14/h1-8,19H,(H2,15,18)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUAYDSHHWYMOJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)C3=CC(=CC=C3)C(=NO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)NC(=N2)C3=CC(=CC=C3)/C(=N/O)/N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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